molecular formula C15H13N3O6S B14003014 DNPS-Gly-o-Bzl CAS No. 32943-09-2

DNPS-Gly-o-Bzl

Cat. No.: B14003014
CAS No.: 32943-09-2
M. Wt: 363.3 g/mol
InChI Key: FECWQAFGNJYDER-UHFFFAOYSA-N
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Description

DNPS-Gly-o-Bzl, also known as dinitrophenylsulfenyl-glycine-o-benzyl ester, is a compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dinitrophenylsulfenyl group attached to a glycine residue, which is further esterified with a benzyl group. The unique structure of this compound makes it a valuable tool in biochemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNPS-Gly-o-Bzl typically involves the following steps:

    Formation of the Dinitrophenylsulfenyl Group: This is achieved by reacting dinitrophenyl chloride with a suitable thiol compound under basic conditions.

    Attachment to Glycine: The dinitrophenylsulfenyl group is then attached to glycine through a nucleophilic substitution reaction.

    Esterification with Benzyl Alcohol: The final step involves esterifying the glycine residue with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large quantities of dinitrophenyl chloride and thiol compounds are synthesized and stored.

    Automated Reaction Systems: Automated systems are used to control the reaction conditions, ensuring consistent product quality.

    Purification and Quality Control: The final product is purified using techniques such as recrystallization or chromatography, followed by rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

DNPS-Gly-o-Bzl undergoes several types of chemical reactions, including:

    Oxidation: The dinitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the benzyl ester group.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amino Derivatives: Resulting from the reduction of nitro groups.

    Substituted Esters: Produced through nucleophilic substitution reactions.

Scientific Research Applications

DNPS-Gly-o-Bzl has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amino acids.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of DNPS-Gly-o-Bzl involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity or stability.

    Pathways Involved: It can participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dinitrophenylsulfenyl-alanine-o-benzyl ester: Similar structure but with alanine instead of glycine.

    Dinitrophenylsulfenyl-serine-o-benzyl ester: Contains serine in place of glycine.

    Dinitrophenylsulfenyl-threonine-o-benzyl ester: Threonine replaces glycine in this compound.

Uniqueness

DNPS-Gly-o-Bzl is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its glycine residue provides a simple and versatile backbone, while the dinitrophenylsulfenyl and benzyl ester groups offer unique chemical properties that are not found in similar compounds.

Properties

CAS No.

32943-09-2

Molecular Formula

C15H13N3O6S

Molecular Weight

363.3 g/mol

IUPAC Name

benzyl 2-[(2,4-dinitrophenyl)sulfanylamino]acetate

InChI

InChI=1S/C15H13N3O6S/c19-15(24-10-11-4-2-1-3-5-11)9-16-25-14-7-6-12(17(20)21)8-13(14)18(22)23/h1-8,16H,9-10H2

InChI Key

FECWQAFGNJYDER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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